methyl 3-(benzyloxy)-2-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-3-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-15(17)12-8-5-9-13(14(12)16)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKKVNCBPJFASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Benzyloxy 2 Hydroxybenzoate
Established Synthetic Routes and Reaction Optimizations
O-Alkylation Strategies of Hydroxybenzoates
The O-alkylation route, a specific application of the Williamson ether synthesis, begins with a dihydroxybenzoate ester, typically methyl 2,3-dihydroxybenzoate. synarchive.comorgchemres.orgsigmaaldrich.comnih.gov The core of this strategy is the selective benzylation of the hydroxyl group at the 3-position. The success of this reaction hinges on the careful selection of the alkylating agent, base, solvent, and potentially a catalyst to ensure regioselectivity and high yield.
The most common method for introducing the benzyl (B1604629) group is through the use of benzyl halides, such as benzyl chloride or benzyl bromide. chemicalbook.comscielo.br In this SN2 reaction, the halide serves as a good leaving group, facilitating the nucleophilic attack by the phenoxide ion generated from the hydroxybenzoate precursor. The choice between benzyl chloride and benzyl bromide can influence reaction rates, with the bromide generally being more reactive. For instance, in a related synthesis, benzyl bromide was effectively used for the benzylation of orsellinic acid in the presence of potassium carbonate and acetone (B3395972). scielo.br
A base is required to deprotonate the phenolic hydroxyl group, creating a more nucleophilic phenoxide ion necessary for the alkylation reaction. Mild inorganic bases like potassium carbonate (K₂CO₃) are frequently employed for this purpose. orgchemres.orgchemicalbook.comfordham.edu K₂CO₃ is advantageous as it is generally strong enough to deprotonate phenols but not so strong as to cause unwanted side reactions.
The choice of solvent is critical for the success of the alkylation. Polar aprotic solvents such as acetone, methyl ethyl ketone (MEK), and dimethylformamide (DMF) are preferred. chemicalbook.comfordham.edu These solvents can dissolve both the phenoxide salt and the benzyl halide, creating a homogeneous reaction environment that promotes the SN2 mechanism. DMF, in particular, is effective at solvating cations, which leaves the phenoxide anion more "naked" and reactive. Research on the alkylation of methyl 3,5-dihydroxybenzoate (B8624769) showed that switching the solvent from acetone to DMF favored the formation of the desired ether product. fordham.edu
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Observations |
| Methyl 3,5-dihydroxybenzoate | (Bromomethyl)cyclohexane | K₂CO₃ | Acetone | 60 | Di-alkylation did not proceed efficiently. |
| Methyl 3,5-dihydroxybenzoate | (Bromomethyl)cyclohexane | K₂CO₃ | DMF | 60 | Formation of both mono- and di-alkylated products observed. |
| Methyl 3,5-dihydroxybenzoate | (Bromomethyl)cyclohexane | K₂CO₃ | DMF | 80 | Optimized conditions for di-alkylation, yielding 49% after re-alkylation of the mono-product. |
| Methyl 3,4-dihydroxybenzoate | Benzyl Chloride | K₂CO₃ | Acetone | Reflux | Reaction proceeded to full conversion over 7 hours. |
This table summarizes findings from studies on the O-alkylation of various hydroxybenzoate derivatives, demonstrating the influence of solvent and temperature on reaction outcomes. chemicalbook.comfordham.edu
To enhance the rate and efficiency of alkylation, especially in biphasic systems (e.g., a solid base in an organic solvent), a phase-transfer catalyst (PTC) can be employed. theaic.orgnih.gov Tetrabutylammonium (B224687) bromide (TBAB) is a widely used PTC for such reactions. vapourtec.comnih.gov The large, lipophilic tetrabutylammonium cation pairs with the phenoxide anion generated by the base. This ion pair is soluble in the organic solvent, effectively transporting the nucleophile from the solid or aqueous phase into the organic phase where it can react with the benzyl halide. nih.govnih.gov This catalytic cycle significantly accelerates the reaction rate under milder conditions. The use of PTCs like TBAB has been shown to be effective in various O-alkylation reactions of phenols. vapourtec.comnih.gov
Esterification of Benzyloxy-hydroxybenzoic Acid Derivatives
An alternative synthetic pathway to methyl 3-(benzyloxy)-2-hydroxybenzoate is the esterification of its corresponding carboxylic acid precursor, 3-(benzyloxy)-2-hydroxybenzoic acid. This approach is a classic example of a Fischer-Speier esterification. google.com
This method involves reacting 3-(benzyloxy)-2-hydroxybenzoic acid with an excess of methanol (B129727), which acts as both the solvent and the reactant. The reaction is catalyzed by a strong mineral acid, most commonly concentrated sulfuric acid (H₂SO₄). tcu.edugoogle.comtruman.edu The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydroxyl group of methanol.
The Fischer esterification is an equilibrium-controlled process. tcu.edutruman.edu To drive the equilibrium towards the formation of the methyl ester product, a large excess of methanol is typically used, in accordance with Le Châtelier's principle. tcu.edu The reaction is generally heated to reflux for several hours to achieve a satisfactory yield. google.comtruman.edu Following the reaction, a work-up procedure involving neutralization of the acid catalyst and extraction is required to isolate the final product.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Key Findings |
| 3,5-dihydroxybenzoic acid | Methanol | Sulfuric Acid | 80-85 | High yield (92.6%) of methyl 3,5-dihydroxybenzoate achieved after 2 hours of reflux. |
| 3,5-dihydroxybenzoic acid | Methanol | p-Toluenesulfonic acid | Reflux | Reaction completion observed after 4 hours, yielding 88.88% of the ester. |
| 3-nitrobenzoic acid | Methanol | Sulfuric Acid | Reflux | Reaction completed in 1 hour; requires anhydrous conditions to maximize yield. |
This table presents typical conditions for the acid-catalyzed esterification of various benzoic acid derivatives, highlighting the general parameters applicable to the synthesis of this compound from its acid precursor. google.comtruman.edu
Green Chemistry Approaches in Synthesis
Ultrasound-Assisted Synthetic Protocols
Ultrasound-assisted organic synthesis (UAOS) employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium. The formation, growth, and violent collapse of these microscopic bubbles create localized hot spots with extremely high temperatures (approx. 5000°C) and pressures (approx. 2000 atm). vidyanagarcollege.net This phenomenon, known as cavitation, can dramatically accelerate chemical reactions. vidyanagarcollege.netnumberanalytics.com
This green chemistry technique offers several advantages over conventional methods, including:
Significantly reduced reaction times. numberanalytics.com
Increased product yields. niscpr.res.in
Milder reaction conditions. niscpr.res.in
Use of less hazardous or environmentally benign solvents, such as water. nih.govnih.gov
For the synthesis of a benzyloxy benzoate (B1203000) derivative, an analogous ultrasound-assisted procedure would involve the reaction of a corresponding methyl hydroxybenzoate precursor with benzyl chloride in a suitable solvent, catalyzed by a mild base. The application of ultrasound would be expected to drive the reaction to completion more rapidly and efficiently than traditional heating methods.
Enhanced Reaction Efficiency and Yields
The application of ultrasound irradiation is well-documented to improve reaction efficiency and yields. numberanalytics.comniscpr.res.in Conventional synthesis methods often require prolonged heating under reflux, which can be energy-intensive and lead to the formation of byproducts. ajrconline.org In contrast, ultrasound-assisted methods can often be completed in minutes rather than hours and at lower temperatures, which saves energy and can improve product selectivity. numberanalytics.comnih.gov
For instance, comparative studies on related organic syntheses demonstrate a marked improvement when employing ultrasound. Reactions that take several hours to reach completion with conventional refluxing can achieve higher yields in a fraction of the time with sonication. nih.gov This efficiency is a cornerstone of green chemistry, aiming to maximize the conversion of reactants to the desired product while minimizing waste and energy consumption. niscpr.res.in
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for an Analogous Reaction
| Parameter | Conventional Method (Reflux) | Ultrasound-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 3-5 hours) | Minutes to < 1 hour (e.g., 1 hour) | nih.gov |
| Energy Input | High (prolonged heating) | Low (short duration) | ajrconline.org |
| Typical Yield | Moderate (e.g., 55-80%) | Excellent (e.g., >95%) | nih.govnih.gov |
| Process Complexity | Often requires tedious apparatus setup | Simple, straightforward procedure | ajrconline.org |
Purification and Isolation Methodologies in Academic Synthesis
Following synthesis, the crude product must be isolated and purified to remove unreacted starting materials, catalysts, and any byproducts. Standard laboratory techniques such as column chromatography and recrystallization are routinely employed for this purpose.
Chromatographic Techniques (e.g., Silica (B1680970) Gel Column Chromatography)
Silica gel column chromatography is a fundamental and widely used method for purifying organic compounds. academicjournals.org The technique separates molecules based on their differential adsorption to a stationary phase (silica gel) while a mobile phase (a solvent or solvent mixture) flows through the column. rsc.org
In the purification of this compound, the crude reaction mixture would be dissolved in a minimal amount of solvent and loaded onto the top of a silica gel column. A carefully selected eluent, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is then passed through the column. rsc.orgmdpi.com Compounds with lower polarity travel down the column faster, while more polar compounds are retained more strongly by the silica gel. By collecting fractions of the eluting solvent, the desired compound can be isolated in a pure form. rsc.org The progress of the separation is typically monitored by thin-layer chromatography (TLC). academicjournals.org
Recrystallization Methods
Recrystallization is the gold standard for purifying solid organic compounds. miracosta.edu This technique relies on the principle that the solubility of a compound in a solvent generally increases with temperature. slideshare.net An ideal recrystallization solvent will dissolve the target compound readily at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. miracosta.edu
For purifying this compound, the crude solid would be dissolved in a minimum amount of a suitable hot solvent. miracosta.edu The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals as the compound precipitates out of the supersaturated solution. ma.edu Any soluble impurities remain in the mother liquor. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. ma.edugoogle.com The purity of the recrystallized product can be confirmed by measuring its melting point. slideshare.net
Chemical Reactivity and Derivatization Pathways
Role as a Versatile Building Block in Organic Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. ivypanda.com Methyl 3-(benzyloxy)-2-hydroxybenzoate and its isomers, such as methyl 4-(benzyloxy)-2-hydroxybenzoate, are recognized as important building blocks in the synthesis of pharmaceuticals, natural products, and polymers. stmarys-ca.edursc.org The strategic placement of the hydroxyl, benzyloxy, and methyl ester groups allows for stepwise and selective reactions, a crucial feature for multi-step synthetic campaigns.
The "protected" benzyloxy group is particularly significant. The benzyl (B1604629) group can be selectively removed under specific reaction conditions, unmasking a reactive hydroxyl group at a desired stage of a synthesis. This protective group strategy is fundamental in the synthesis of complex molecules. For instance, related protected benzyloxybenzoates are key components in the creation of materials like liquid crystals. stmarys-ca.edursc.org The ability to use this compound to introduce a substituted benzoic acid moiety into a larger molecule underscores its utility as a versatile synthetic intermediate.
Functional Group Transformations
The distinct reactivity of each functional group in this compound allows for a variety of transformations, enabling the synthesis of a diverse array of derivatives.
While oxidation can target various parts of the molecule, a common and synthetically useful transformation is the hydrolysis of the methyl ester to form the corresponding carboxylic acid, 3-(benzyloxy)-2-hydroxybenzoic acid. This reaction is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. miracosta.edumagritek.comrsc.org This process, known as saponification, is a fundamental reaction of esters. magritek.com
The general procedure involves heating the ester with a base such as potassium hydroxide in a solvent like methanol (B129727). rsc.org After the reaction is complete, the mixture is acidified to protonate the carboxylate salt and precipitate the desired benzoic acid derivative. rsc.org
Table 1: Conditions for Ester Hydrolysis to Form Benzoic Acid Derivatives
| Reactant | Reagents | Conditions | Product |
| Methyl Ester | 1. Base (e.g., NaOH, KOH) 2. Acid (e.g., HCl, H₂SO₄) | Heat in aqueous or alcoholic solvent, followed by acidification | Carboxylic Acid |
This transformation is crucial for syntheses where a carboxylic acid functionality is required for subsequent reactions, such as amide bond formation or other derivatizations.
The compound offers two primary sites for reduction: the benzyl ether and the methyl ester.
A key reaction is the hydrogenolysis of the benzyl ether to yield a dihydroxybenzoate. This debenzylation is a reductive cleavage typically carried out using catalytic hydrogenation. A process for the analogous compound, 3-benzyloxy-2-methylbenzoic acid, utilizes catalysts such as palladium on activated carbon (Pd/C) in a suitable solvent. google.com This reaction cleaves the carbon-oxygen bond of the benzyl ether, liberating the hydroxyl group and producing toluene (B28343) as a byproduct. google.com
The methyl ester group can also be reduced to a primary alcohol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The ester is converted to the corresponding benzyl alcohol derivative, (3-(benzyloxy)-2-hydroxyphenyl)methanol. This type of reduction is a standard procedure in organic synthesis for converting esters to alcohols.
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, such as halogenation and nitration. The position of substitution (regioselectivity) is directed by the existing substituents. The hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups are strongly activating and ortho-, para-directing. youtube.commsu.edu The methyl ester (-COOCH₃) group is deactivating and meta-directing. rsc.org
In this specific molecule, the powerful activating effects of the -OH and -OBn groups dominate. They will direct incoming electrophiles primarily to the positions ortho and para to themselves. The available positions on the ring are C4, C5, and C6.
The C4 position is para to the -OH group and ortho to the -OBn group.
The C6 position is ortho to the -OH group.
The C5 position is meta to both activating groups.
Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. For example, nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, would be expected to yield a mixture of 4-nitro and 6-nitro derivatives. rsc.org The exact ratio of these products can be influenced by steric hindrance and the specific reaction conditions used. dergipark.org.tr Modern nitration methods, using reagents like N-nitrosaccharin, can offer compatibility with sensitive functional groups like esters. nih.gov
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -OH (Hydroxyl) | Activating | Ortho, Para |
| -OCH₂Ph (Benzyloxy) | Activating | Ortho, Para |
| -COOCH₃ (Methyl Ester) | Deactivating | Meta |
Chemo- and Regioselective Modifications
The presence of multiple reactive sites necessitates careful control to achieve selective modification of a single functional group.
The synthesis of this compound itself is an example of selective modification. It can be prepared from a precursor like methyl 2,3-dihydroxybenzoate. The selective benzylation of one phenolic hydroxyl group in the presence of another is a common challenge in organic synthesis. This can be achieved by choosing appropriate reaction conditions. For instance, the synthesis of the related isomer, methyl 4-(benzyloxy)-2-hydroxybenzoate, is accomplished by reacting methyl 2,4-dihydroxybenzoate (B8728270) with benzyl chloride in the presence of a base like potassium carbonate in a solvent such as methyl ethyl ketone. stmarys-ca.edursc.org The slightly different acidity of the two hydroxyl groups can be exploited to achieve regioselectivity.
Specialized reagents have also been developed for mild and selective benzylation of alcohols. 2-Benzyloxy-1-methylpyridinium triflate, for instance, can benzylate alcohols under nearly neutral conditions, which is advantageous for substrates with sensitive functional groups. nih.gov
Introduction of Diverse Alkyl and Aryl Moieties
The structure of this compound features a reactive phenolic hydroxyl group and an activated aromatic ring, providing opportunities for introducing a variety of alkyl and aryl substituents. The phenolic hydroxyl is amenable to O-alkylation under basic conditions. For instance, reaction with alkyl halides in the presence of a weak base like potassium carbonate in a suitable solvent such as acetone (B3395972) is a standard method for converting the phenol (B47542) into an ether. rsc.org This pathway allows for the introduction of simple alkyl chains, functionalized linkers, or more complex moieties.
Furthermore, the electron-rich nature of the benzene (B151609) ring, activated by two oxygen-containing substituents, suggests its potential for electrophilic aromatic substitution reactions, including Friedel-Crafts alkylation and arylation. While direct C-alkylation or C-arylation of this specific substrate requires careful selection of catalysts and conditions to control regioselectivity and avoid side reactions, intramolecular C-arylation has been demonstrated in similar poly-O-benzyl substituted systems. nih.gov Treatment with a Lewis acid like tin(IV) chloride can promote the cyclization of a benzyl group onto the aromatic ring, forming complex polycyclic structures. nih.gov This highlights the potential for advanced modifications of the core scaffold through C-C bond-forming reactions.
Advanced Derivatization for Complex Molecular Scaffolds
Synthesis of Hydroxamate Derivatives
The methyl ester functional group in this compound serves as a convenient precursor for the synthesis of hydroxamic acid derivatives. Hydroxamic acids are a significant class of compounds, largely due to their ability to chelate metal ions, which makes them valuable in medicinal chemistry as metalloenzyme inhibitors. unimi.it The conversion is typically achieved through the reaction of the ester with hydroxylamine (B1172632) or its salts. unimi.it A general and effective method involves treating the methyl ester with a freshly prepared methanolic solution of hydroxylamine at room temperature. rsc.org The higher nucleophilicity of hydroxylamine compared to methanol allows for the efficient conversion of the ester to the corresponding hydroxamate, which often precipitates from the reaction mixture as a solid product. rsc.orgunimi.it This transformation provides a key derivative, 3-(benzyloxy)-2-hydroxybenzohydroxamic acid, opening pathways to novel biologically active molecules.
Cyclocondensation Reactions (e.g., Formation of Chromene Derivatives)
The structural framework of this compound is suitable for intramolecular cyclization reactions to form heterocyclic systems like chromenes. Although the direct cyclization of this molecule is not detailed, the reaction is well-precedented in closely related isomers. For example, methyl 3-(propargyloxy)-5-(benzyloxy)benzoate undergoes a thermal intramolecular cyclization reaction when heated in a high-boiling solvent like N,N-diethylaniline. mdpi.comunimi.it This Claisen-type rearrangement and subsequent cyclization yield a mixture of chromene regioisomers. mdpi.com Applying this principle, if the 2-hydroxy group of this compound were first alkylated with a group containing a reactive π-system (such as a propargyl or allyl group), subsequent intramolecular cyclization could be triggered to afford chromene or related heterocyclic scaffolds.
Propargylation for Click Chemistry Applications
The free phenolic hydroxyl group at the C-2 position can be readily functionalized to install a terminal alkyne, a versatile handle for "click chemistry." Specifically, O-alkylation with propargyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF or acetone provides the corresponding 2-propargyloxy derivative. mdpi.com The introduction of the propargyl group is significant because its terminal alkyne functionality is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov This allows for the efficient and specific conjugation of the molecule to other molecules bearing an azide (B81097) group, enabling the construction of complex architectures, bioconjugates, or libraries of compounds for drug discovery. nih.govresearchgate.net
Synthesis of Azetidinone and Oxadiazole Analogues
The methyl ester of this compound is a starting point for the synthesis of various heterocyclic analogues, including oxadiazoles (B1248032) and azetidinones. A common strategy involves the initial conversion of the methyl ester to the corresponding benzohydrazide (B10538) by refluxing with hydrazine (B178648) hydrate. This hydrazide is a crucial intermediate for further cyclizations.
Oxadiazole Synthesis: The benzohydrazide can be converted into a 1,3,4-oxadiazole (B1194373) ring through several methods. One common route involves reaction with a carboxylic acid or its derivative, followed by dehydrative cyclization. orientjchem.org For instance, acylation of the hydrazide followed by cyclization with a dehydrating agent like phosphorus oxychloride or triphenylphosphine (B44618) can yield 5-substituted-2-(3-(benzyloxy)-2-hydroxyphenyl)-1,3,4-oxadiazoles. orientjchem.org
Azetidinone Synthesis: To form a β-lactam (azetidinone) ring, the benzohydrazide can first be condensed with an aromatic aldehyde to form a Schiff base (hydrazone). Subsequent cyclocondensation of this Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields the N-substituted azetidin-2-one (B1220530) ring. researchgate.net This multi-step process attaches the azetidinone moiety via the hydrazide linker, leading to complex hybrid molecules.
Deprotection Strategies (e.g., Acidic Cleavage, Catalytic Hydrogenation)
The benzyl ether and methyl ester groups in this compound are protecting groups that can be selectively removed to unmask the underlying phenol and carboxylic acid functionalities.
Catalytic Hydrogenation: The benzyl ether is readily cleaved by catalytic hydrogenation. This reaction is typically performed using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure. mdpi.comunimi.it This method is clean and efficient, yielding the dihydroxy derivative, methyl 2,3-dihydroxybenzoate, with toluene as the only byproduct. In systems containing other reducible groups, such as double bonds, hydrogenation can lead to simultaneous reduction. mdpi.com
Acidic/Basic Cleavage: The methyl ester can be hydrolyzed under either acidic or basic conditions. Basic hydrolysis (saponification) is commonly achieved by heating with an aqueous solution of a base like sodium hydroxide or potassium hydroxide in a co-solvent such as methanol. rsc.orgmdpi.com Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the free 3-(benzyloxy)-2-hydroxybenzoic acid. Acid-catalyzed hydrolysis can also be employed. While strong acids can also cleave the benzyl ether, conditions can often be tuned for selective ester hydrolysis.
Rearrangement Reactions in Related Benzyloxy Compounds
Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. In benzyloxy compounds, particularly those bearing activating groups on the aromatic ring, the migration of the benzyl group can be induced under specific conditions. One of the most significant rearrangement pathways for such ethers is the Wittig rearrangement.
Wittig Rearrangement Investigations
The Wittig rearrangement involves the transformation of an ether into an alcohol. wikipedia.orgorganic-chemistry.org This reaction typically proceeds via two main pathways: the wikipedia.orgnih.gov-Wittig rearrangement and the organic-chemistry.orgnih.gov-Wittig rearrangement. wikipedia.orgorganic-chemistry.org The reaction is initiated by deprotonation of the carbon atom adjacent to the ether oxygen using a strong base, most commonly an alkyllithium reagent like n-butyllithium, to form a carbanion. wikipedia.orgwikipedia.org
The wikipedia.orgnih.gov-Wittig rearrangement is a non-concerted process that involves the formation of a radical-ketyl pair intermediate. wikipedia.orgorganic-chemistry.org Following deprotonation, a 1,2-shift of an alkyl or aryl group occurs, yielding a rearranged alkoxide which, upon workup, gives the corresponding alcohol. wikipedia.org The thermodynamic stability of the potential migrating radical influences the ease of migration, with the general order being benzyl > allyl ≈ tertiary alkyl > secondary alkyl > primary alkyl > methyl. wikipedia.orgnih.gov
In contrast, the organic-chemistry.orgnih.gov-Wittig rearrangement is a concerted, pericyclic process, classified as a organic-chemistry.orgnih.gov-sigmatropic shift. organic-chemistry.orgwikipedia.org This pathway is characteristic for allylic ethers and leads to homoallylic alcohols. organic-chemistry.org The concerted nature of the organic-chemistry.orgnih.gov-rearrangement allows for a high degree of stereocontrol. wikipedia.org It often competes with the wikipedia.orgnih.gov-shift, especially at higher temperatures, but the organic-chemistry.orgnih.gov-rearrangement can be favored by conducting the reaction at low temperatures (e.g., below -60 °C). organic-chemistry.orgwikipedia.org
Research into benzyloxybenzoate derivatives has shown that the wikipedia.orgnih.gov-Wittig rearrangement can be effectively promoted by certain functional groups on the benzene ring. nih.gov While direct studies on this compound are not prominent, extensive investigations have been carried out on structurally analogous benzyloxy-N-butylbenzamides. nih.govacs.org In a key study, it was found that the N-butyl amide group (CONHBu) is a highly effective promoter for the wikipedia.orgnih.gov-Wittig rearrangement of ortho-, meta-, and para-benzyloxy-N-butylbenzamides. nih.govmdpi.com The reaction of these substrates with n-butyllithium in tetrahydrofuran (B95107) (THF) at room temperature leads to the formation of the corresponding diarylmethanols in good yields. nih.gov The formation of a diarylmethanol from methyl 2-benzyloxybenzoate has also been reported, indicating the feasibility of this rearrangement on the ester derivative as well. nih.govacs.org
The proposed mechanism for these transformations involves the initial deprotonation at the benzylic carbon, facilitated by the amide or ester group, to form an α-lithiobenzyloxy species. This intermediate then undergoes the characteristic wikipedia.orgnih.gov-rearrangement to yield the lithium alkoxide of the diarylmethanol product. wikipedia.orgnih.gov
However, the reaction pathway can be sensitive to the substitution pattern. For instance, studies on 2-(2-benzyloxyphenyl)oxazolines showed that under basic conditions, a competition exists between the wikipedia.orgnih.gov-Wittig rearrangement and intramolecular cyclization. acs.orgmdpi.com The choice of base and reaction conditions can be tuned to favor one product over the other. acs.org Similarly, for substrates containing an allyl group, competition between the wikipedia.orgnih.gov- and organic-chemistry.orgnih.gov-Wittig rearrangements is a critical factor to consider. organic-chemistry.orgorganic-chemistry.org
The successful rearrangement of benzyloxy-N-butylbenzamides across the ortho, meta, and para positions demonstrates the versatility of this method for synthesizing isomerically pure diarylmethanols from hydroxybenzoic acid derivatives. nih.gov The table below summarizes the findings for the Wittig rearrangement of various N-butylbenzamide substrates.
Table 1: Wittig Rearrangement of Substituted Benzyloxy-N-Butylbenzamides
This interactive table details the outcomes of the wikipedia.orgnih.gov-Wittig rearrangement on various benzyloxy-N-butylbenzamide isomers, resulting in the synthesis of diarylmethanols.
| Substrate | Position of (Benzyloxy) group | Other Substituents | Product | Yield (%) | Reference |
| N-Butyl-2-(benzyloxy)benzamide | ortho | None | N-Butyl-2-(hydroxy(phenyl)methyl)benzamide | 99 | nih.gov |
| N-Butyl-3-(benzyloxy)benzamide | meta | None | N-Butyl-3-(hydroxy(phenyl)methyl)benzamide | 95 | nih.gov |
| N-Butyl-4-(benzyloxy)benzamide | para | None | N-Butyl-4-(hydroxy(phenyl)methyl)benzamide | 90 | nih.gov |
| N-Butyl-2-(benzyloxy)-5-fluorobenzamide | ortho | 5-Fluoro | N-Butyl-5-fluoro-2-(hydroxy(phenyl)methyl)benzamide | 94 | nih.gov |
| N-Butyl-2-(benzyloxy)-5-methoxybenzamide | ortho | 5-Methoxy | N-Butyl-2-(hydroxy(phenyl)methyl)-5-methoxybenzamide | 86 | nih.gov |
| N-Butyl-4-(benzyloxy)-3-methoxybenzamide | para | 3-Methoxy | N-Butyl-4-(hydroxy(phenyl)methyl)-3-methoxybenzamide | 82 | acs.org |
Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation in Research
Spectroscopy is a cornerstone in the verification of the molecular structure of methyl 3-(benzyloxy)-2-hydroxybenzoate, offering insights into its chemical environment and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Despite extensive searches, specific experimental ¹H NMR and ¹³C NMR data for this compound are not available in the cited literature. This information is crucial for mapping the proton and carbon framework of the molecule.
Infrared (IR) Spectroscopy
Detailed experimental data from Infrared (IR) spectroscopy for this compound could not be located in the available research. IR spectroscopy is essential for identifying the characteristic vibrational frequencies of the compound's functional groups, such as the hydroxyl, carbonyl, and ether linkages.
Mass Spectrometry (MS)
Mass spectrometry provides critical information regarding the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues to its structure. While experimental mass spectra for this compound are not detailed in the literature, predicted data for various adducts have been calculated. uni.lu These predictions are based on the compound's molecular formula, C₁₅H₁₄O₄, which corresponds to a monoisotopic mass of 258.0892 Da. uni.lu
The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for several common adducts, providing a theoretical basis for future experimental identification. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 259.09648 | 156.5 |
| [M+Na]⁺ | 281.07842 | 163.8 |
| [M-H]⁻ | 257.08192 | 162.2 |
| [M]⁺ | 258.08865 | 159.1 |
X-ray Crystallography for Molecular and Crystal Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, specific crystallographic studies for this compound, including its crystal structure, have not been reported in the surveyed scientific literature.
Determination of Dihedral Angles and Conformations
Information regarding the dihedral angles and preferred molecular conformation of this compound is unavailable, as no X-ray crystallographic data has been published. Such data would be vital for understanding the spatial relationship between the benzoate (B1203000) and benzyl (B1604629) rings.
Analysis of Intermolecular and Intramolecular Hydrogen Bonding
A detailed analysis of the hydrogen bonding patterns, both within the molecule (intramolecular) and between molecules (intermolecular), is not possible due to the absence of crystal structure data for this compound. This analysis would reveal crucial information about the compound's solid-state packing and physical properties.
Packing Arrangement in the Crystalline State
While specific crystallographic data for this compound is not extensively detailed in the surveyed literature, an analysis of its close positional isomer, methyl 4-benzyloxy-2-hydroxybenzoate, offers significant insights into the types of interactions that likely govern the crystal structure of this class of compounds. The study of this isomer reveals a complex network of intermolecular forces that stabilize the crystal lattice.
In the crystalline state of methyl 4-benzyloxy-2-hydroxybenzoate, the molecules are organized through a combination of strong and weak intermolecular interactions. nih.gov The crystal structure is characterized by both intermolecular and intramolecular hydrogen bonding. nih.gov An important feature is the formation of an intramolecular O—H⋯O hydrogen bond, which results in a stable S(6) ring motif. nih.gov
The molecules in the crystal are linked by intermolecular C—H⋯O hydrogen bonds, which form zigzag chains extending along the nih.gov direction. nih.gov Furthermore, the crystal packing is reinforced by C—H⋯π interactions, where hydrogen atoms from one molecule interact with the electron-rich π system of the benzene (B151609) rings of an adjacent molecule. nih.gov The dihedral angle between the two benzene rings within a single molecule is 67.18 (8)°. nih.gov
The detailed crystallographic data for methyl 4-benzyloxy-2-hydroxybenzoate is presented in the following tables.
Table 1: Crystal Data and Structure Refinement for Methyl 4-benzyloxy-2-hydroxybenzoate
| Parameter | Value |
|---|---|
| Empirical formula | C₁₅H₁₄O₄ |
| Formula weight | 258.26 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 5.7731 (10) |
| b (Å) | 7.9855 (14) |
| c (Å) | 14.046 (3) |
| α (°) | 89.490 (6) |
| β (°) | 80.111 (5) |
| γ (°) | 87.210 (6) |
| Volume (ų) | 637.16 (19) |
Data sourced from a study on methyl 4-benzyloxy-2-hydroxybenzoate, a positional isomer of the title compound. nih.gov
Table 2: Hydrogen-bond Geometry (Å, °) for Methyl 4-benzyloxy-2-hydroxybenzoate
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| O2—H2⋯O3 | 0.82 | 1.89 | 2.6133 (17) | 146 |
| C19—H19C⋯O2ⁱ | 0.96 | 2.54 | 3.469 (3) | 163 |
| C11—H11A⋯Cg1ⁱⁱ | 0.97 | 2.78 | 3.5991 (19) | 143 |
Symmetry codes: (i) x, y, z+1; (ii) x-1, y+1, z; (iii) -x+1, -y+1, -z+1. Cg1 is the centroid of the C5–C10 ring. Data sourced from a study on methyl 4-benzyloxy-2-hydroxybenzoate, a positional isomer of the title compound. nih.gov
These interactions collectively create a stable, three-dimensional supramolecular architecture. The analysis of the crystal packing of this closely related isomer underscores the importance of a combination of hydrogen bonds and C—H⋯π interactions in defining the solid-state structure of benzyloxybenzoate derivatives.
Computational and Theoretical Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as methyl 3-(benzyloxy)-2-hydroxybenzoate, to the active site of a target protein.
The binding affinity and specificity of this compound to a protein target are governed by various non-covalent interactions. The specific functional groups of the compound determine the types of interactions it can form:
Hydrogen Bonding: The hydroxyl (-OH) group is a primary hydrogen bond donor, while the four oxygen atoms (in the hydroxyl, ether, and ester moieties) can act as hydrogen bond acceptors. These interactions with specific amino acid residues like glutamic acid, aspartic acid, serine, and threonine in a protein's active site are crucial for molecular recognition and binding affinity. nih.gov
Hydrophobic Interactions: The two aromatic rings—the benzoate (B1203000) and the benzyl (B1604629) groups—are hydrophobic. These regions can interact favorably with nonpolar amino acid residues such as leucine, valine, and phenylalanine within the binding pocket, contributing significantly to the stability of the ligand-protein complex. nih.gov
Pi-Pi Stacking: The presence of two aromatic rings allows for potential pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein.
In a typical docking simulation, the ligand would be placed in the binding site of a target protein, and its conformational flexibility would be explored to find the pose with the lowest binding energy, which corresponds to the most stable interaction.
While specific docking studies for this compound are not extensively reported in the literature, the structural similarity to other benzoate derivatives allows for the prediction of potential molecular targets. Derivatives of benzoic acid have been investigated as potential inhibitors for a range of protein targets. nih.gov For example, computational studies on similar compounds have explored their potential to inhibit enzymes such as proteases or kinases, which are common targets in drug discovery. nih.govnih.gov
The process of predicting molecular targets would involve:
Virtual Screening: Docking this compound against a large library of known protein structures.
Scoring Functions: Using scoring algorithms to estimate the binding affinity for each protein.
Target Validation: Prioritizing proteins with the highest predicted binding scores for further experimental validation.
Based on the compound's structure, potential targets could include enzymes involved in inflammatory pathways or cell signaling, where hydroxybenzoic acid scaffolds have previously shown activity.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Although specific QSAR models for this compound are not available, studies on analogous series of compounds provide insight into the structural features that are likely important for its biological activity. QSAR studies on inhibitors of bacterial enzymes, for instance, have revealed that inhibitory activity often increases with greater hydrophobicity, molar refractivity, and the presence of hydroxyl groups on an aromatic nucleus. nih.gov
For this compound, a QSAR model would correlate its biological activity with calculated physicochemical properties (descriptors). Key structural determinants would likely include:
Hydrophobicity (LogP): The benzyl and phenyl groups contribute to a higher hydrophobicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov
Hydrogen Bonding Capability: The presence of both donor (-OH) and acceptor (=O, -O-) groups is a critical determinant for specific interactions with a biological target.
By analyzing a series of related compounds, a QSAR model could precisely quantify the contribution of each structural feature, guiding the design of more potent analogues.
Theoretical Evaluation of Molecular Descriptors for Research Design
Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to both molecular docking and QSAR studies and are used to assess the potential of a compound as a drug candidate.
"Drug-likeness" is a qualitative concept used in drug design to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. wikipedia.org Lipinski's Rule of Five provides a set of simple molecular descriptors to assess this potential. wikipedia.orgdrugbank.com An orally active drug generally should not violate more than one of the following criteria:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass less than 500 daltons.
An octanol-water partition coefficient (log P) not greater than 5.
The calculated parameters for this compound are evaluated against this rule in the table below.
| Parameter | Value for this compound | Lipinski's Rule | Compliance |
|---|---|---|---|
| Molecular Weight | 258.27 g/mol | < 500 Da | Yes |
| LogP (XlogP) | 3.4 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
The analysis shows that this compound does not violate any of the criteria set by Lipinski's Rule of Five. This compliance suggests that the compound possesses favorable physicochemical properties for oral bioavailability, making it a promising candidate for further investigation in drug discovery programs.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The evaluation of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical phase in assessing its potential as a therapeutic agent. nih.gov In silico methods provide a valuable first look at these characteristics, guiding further experimental work. For this compound, publicly available databases offer predictions for key physicochemical descriptors that influence its pharmacokinetic profile.
One of the most fundamental of these predicted properties is the logarithm of the octanol-water partition coefficient (logP), which indicates the lipophilicity of a compound. The predicted XlogP value for this compound is 3.4, suggesting it is a moderately lipophilic molecule. uni.lu This level of lipophilicity often correlates with good absorption through cellular membranes. However, comprehensive ADME profiling involves a wider array of parameters. Detailed computational studies predicting factors such as aqueous solubility, plasma protein binding, metabolic pathways, and potential for transporter-mediated efflux have not been extensively reported in the scientific literature for this specific compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in ADME | Source |
|---|---|---|---|
| Molecular Formula | C15H14O4 | Basic molecular information | uni.lu |
| Molecular Weight | 258.27 g/mol | Influences diffusion and transport | PubChem |
| XlogP | 3.4 | Indicates lipophilicity and potential for membrane permeability | uni.lu |
| Hydrogen Bond Donors | 1 | Affects solubility and receptor binding | PubChem |
Note: These values are computationally predicted and have not been experimentally verified in the cited sources.
Electronic Structure and Reactivity Predictions (e.g., DFT Calculations)
The electronic structure of a molecule is fundamental to its reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a powerful computational method used to investigate these properties. DFT calculations can determine the optimized molecular geometry and map the distribution of electron density, providing insights into the molecule's behavior in chemical reactions.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Investigation of Biological Activities Through in Vitro and in Silico Methodologies
Antimicrobial Research
No published studies were found that investigated the antimicrobial properties of methyl 3-(benzyloxy)-2-hydroxybenzoate.
Efficacy against Bacterial Strains (e.g., Mycobacterium tuberculosis, Acinetobacter baumannii)
There is no available data on the efficacy of this compound against Mycobacterium tuberculosis or Acinetobacter baumannii.
Antifungal Activity against Pathogenic Fungi (e.g., Candida albicans, Aspergillus fumigatus)
Information regarding the antifungal activity of this compound against Candida albicans, Aspergillus fumigatus, or other pathogenic fungi is not present in the current scientific literature.
Mechanistic Studies of Antimicrobial Action (e.g., DNA Ligase Inhibition)
Mechanistic studies to determine how this compound may exert antimicrobial action, such as through the inhibition of DNA ligase, have not been reported.
Anti-proliferative and Cytotoxic Research
No published research was identified concerning the anti-proliferative or cytotoxic effects of this compound.
In Vitro Assays against Cancer Cell Lines (e.g., HeLa cells)
There are no available results from in vitro assays testing the activity of this compound against HeLa cells or any other cancer cell lines.
Induction of Apoptosis and Modulation of Cellular Pathways
Studies on the ability of this compound to induce apoptosis or modulate cellular pathways in cancer cells have not been found in the reviewed literature.
Structure-Activity Relationship (SAR) Studies for Biological Activity
The biological efficacy of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their desired biological activities and minimize adverse effects. For this compound, the arrangement and nature of its substituent groups on the aromatic ring are pivotal in defining its interactions with biological targets.
Impact of Structural Modifications on Biological Efficacy
The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. The core structure of this compound features a hydroxyl group at the 2-position, a benzyloxy group at the 3-position, and a methyl ester at the 1-position.
Hydroxyl Group (-OH): The hydroxyl group at the 2-position is a key feature. Studies on related hydroxybenzoic acids have shown that a hydroxyl group at this position can have a positive effect on inhibitory activity against certain enzymes. For instance, in studies on α-amylase inhibitors, the presence of a 2-hydroxyl group on the benzene ring was found to have a strong positive effect on the inhibitory activity. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes.
Benzyloxy Group (-OCH₂C₆H₅): The benzyloxy group at the 3-position is a significant structural feature that imparts lipophilicity to the molecule. In the context of neuraminidase inhibitors, it has been observed that a lipophilic side chain at the C-3 position of benzoic acid can bind to a hydrophobic pocket in the enzyme's active site, enhancing inhibitory activity. nih.gov The bulky and hydrophobic nature of the benzyloxy group in this compound could therefore play a crucial role in its binding to specific biological targets.
Methyl Ester Group (-COOCH₃): The esterification of the carboxylic acid to a methyl ester can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes. In some cases, esterification of salicylic (B10762653) acid (2-hydroxybenzoic acid) has been shown to result in derivatives with altered biological activity profiles, including reduced gastric irritation compared to the parent acid. nih.gov
The interplay between these functional groups—the hydrogen-bonding capacity of the hydroxyl group, the hydrophobicity of the benzyloxy group, and the ester modification—collectively determines the biological efficacy of this compound.
Identification of Pharmacophore Features
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying the pharmacophore of this compound is key to understanding its mechanism of action and for designing new, more potent analogs.
Based on its structure and in comparison with other biologically active benzoic acid derivatives, the key pharmacophoric features of this compound can be hypothesized to include:
A Hydrogen Bond Acceptor: The oxygen atom of the hydroxyl group and the carbonyl oxygen of the methyl ester can act as hydrogen bond acceptors.
A Hydrogen Bond Donor: The hydrogen atom of the hydroxyl group can function as a hydrogen bond donor.
An Aromatic Ring: The central benzene ring serves as a hydrophobic core and can engage in π-π stacking interactions with aromatic residues in a binding site.
A Hydrophobic Feature: The benzyloxy group provides a significant hydrophobic region that can interact with hydrophobic pockets in target proteins.
These features are crucial for the molecule's ability to bind to a biological target. For instance, in the context of monoamine oxidase-B (MAO-B) inhibitors, the benzyloxy pharmacophore has been identified as a key feature for potent activity. The spatial arrangement of these features in this compound would dictate its binding affinity and selectivity for specific enzymes or receptors.
Enzyme Inhibition Studies (e.g., DNA Ligases, Neuraminidase)
The therapeutic potential of many compounds lies in their ability to inhibit specific enzymes involved in disease processes. While direct studies on the inhibitory activity of this compound against DNA ligases and neuraminidase are not extensively documented, inferences can be drawn from studies on structurally related compounds.
DNA Ligases: DNA ligases are essential enzymes for DNA replication and repair. Inhibitors of DNA ligases are of interest as potential anticancer and antimicrobial agents. Small molecule inhibitors of human DNA ligases often feature two aromatic rings separated by a linker. The structure of this compound, with its two aromatic rings (the benzoate (B1203000) and the benzyl (B1604629) moieties) connected by an ether linkage, fits this general structural motif. However, without specific experimental data, its activity as a DNA ligase inhibitor remains speculative.
Neuraminidase: Neuraminidase is a key enzyme for the influenza virus, and its inhibition is a primary strategy for treating influenza. Research on benzoic acid derivatives as neuraminidase inhibitors has shown that hydrophobic substituents at the 3-position can enhance inhibitory activity. nih.gov A study on a benzoic acid inhibitor with a lipophilic pentyloxy side chain at the C-3 position demonstrated that this group binds to a newly formed hydrophobic pocket in the neuraminidase active site. nih.gov This finding suggests that the benzyloxy group of this compound could similarly interact with a hydrophobic region of the neuraminidase active site, potentially contributing to inhibitory activity.
The following table summarizes the potential enzyme inhibitory activities based on structural similarities to known inhibitors.
| Enzyme Target | Potential for Inhibition by this compound | Rationale |
| DNA Ligases | Possible | The structure contains two aromatic rings connected by a linker, a common feature in some DNA ligase inhibitors. |
| Neuraminidase | Possible | The presence of a hydrophobic benzyloxy group at the 3-position aligns with findings that lipophilic substituents at this position can enhance neuraminidase inhibition. nih.gov |
Further in vitro and in silico studies are necessary to definitively determine the inhibitory profile of this compound against these and other enzymes.
Applications in Advanced Materials and Specialized Organic Synthesis
Development of Liquid Crystal Materials
There is no available research linking methyl 3-(benzyloxy)-2-hydroxybenzoate to the development of liquid crystal materials. The design of liquid crystals often relies on molecules with specific rigid, rod-like structures (mesogens) to facilitate the formation of anisotropic phases like nematic or smectic phases. wikipedia.orguh.edu While benzoate (B1203000) structures are common cores for liquid crystals aps.org, no studies specifically name or utilize this compound for this purpose.
Role in Rod-shaped Mesogen Synthesis
No documented synthesis of rod-shaped mesogens employs this compound as a precursor or intermediate. Research in this area focuses on other molecular frameworks.
Precursor for Advanced Polymeric Materials
The use of this compound as a monomer or precursor for advanced polymeric materials is not described in the scientific literature. While related compounds like p-hydroxybenzoic acid are key components in the production of certain high-performance polymers ijrdt.org, this specific derivative is not mentioned in similar contexts.
Use in Multi-step Synthesis of Natural Products and Pharmaceutical Intermediates
No published synthetic routes for natural products or active pharmaceutical ingredients (APIs) identify this compound as a starting material or key intermediate. While related structures are used in pharmaceutical synthesis—for example, the synthesis of the drug Gefitinib starts from methyl 3-hydroxy-4-methoxy-benzoate mdpi.comnih.gov and intermediates for Salmeterol involve other benzoate derivatives cabidigitallibrary.org—this specific compound is not implicated in these or other documented synthetic pathways.
Future Research Directions and Unexplored Potential
Development of Novel Synthetic Pathways
Current synthetic strategies for analogous compounds provide a foundation for developing new and efficient pathways to methyl 3-(benzyloxy)-2-hydroxybenzoate. A promising approach could be adapted from the synthesis of 3-benzyloxy-2-methylbenzoic acid, which involves the Grignard reaction of 2-benzyloxy-6-chlorotoluene followed by carboxylation with carbon dioxide. google.com This could be followed by esterification to yield the target methyl ester.
Direct Benzylation: Investigating the selective benzylation of methyl 2,3-dihydroxybenzoate. Controlling the regioselectivity to favor the 3-position over the 2-position would be a key challenge.
Cross-Coupling Reactions: Employing modern cross-coupling methodologies, such as the Buchwald-Hartwig or Ullmann condensation, to couple a benzyl (B1604629) halide with a suitably protected methyl 3-bromo-2-hydroxybenzoate.
Enzymatic Synthesis: Exploring the use of enzymes to catalyze the esterification or benzylation steps, which could offer higher selectivity and milder reaction conditions.
A table summarizing potential synthetic precursors is provided below.
| Precursor Compound | Potential Reaction | Reference |
| 2-Benzyloxy-6-chlorotoluene | Grignard reaction followed by carboxylation and esterification | google.com |
| Methyl 2,3-dihydroxybenzoate | Selective benzylation | |
| Methyl 3-bromo-2-hydroxybenzoate | Palladium-catalyzed cross-coupling |
Comprehensive Mechanistic Studies of Biological Activities
While the biological activities of this compound have not been extensively studied, related hydroxybenzoic acid derivatives are known to possess a range of biological effects, including antimicrobial and antioxidant properties. ppor.azresearchgate.net Esters of p-hydroxybenzoic acid (parabens), for example, are widely used as antimicrobial agents in various products. nih.govsci-hub.seresearchgate.net Their proposed mechanisms of action include the disruption of membrane transport processes and the inhibition of DNA, RNA, and key enzyme synthesis. nih.gov
Future research should focus on a comprehensive investigation of the biological activities of this compound. Key areas of study should include:
Antimicrobial and Antifungal Activity: Screening the compound against a broad spectrum of bacteria and fungi to determine its efficacy and spectrum of activity. Mechanistic studies could then elucidate whether it acts via membrane disruption or other cellular targets.
Antioxidant Properties: Evaluating the compound's ability to scavenge free radicals and protect against oxidative stress. The presence of the phenolic hydroxyl group suggests potential antioxidant capacity. nih.gov
Enzyme Inhibition: Investigating the inhibitory effects on key enzymes implicated in disease, such as cyclooxygenases (COX) or lipoxygenases, which are targets for anti-inflammatory drugs. mdpi.com
Anticancer Activity: Screening against various cancer cell lines to identify any potential cytotoxic or cytostatic effects and to understand the underlying molecular mechanisms.
Exploration of Further Derivatization Opportunities
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a library of new derivatives with potentially enhanced or novel properties. Derivatization can be a key strategy to improve biological activity, solubility, and other physicochemical properties. researchgate.net
Key derivatization strategies to explore include:
Modification of the Hydroxyl Group: Esterification or etherification of the free hydroxyl group to produce new esters or ethers.
Substitution on the Benzene (B151609) Rings: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) onto either the benzoate (B1203000) or the benzyl ring to modulate electronic and steric properties.
Modification of the Ester Group: Hydrolyzing the methyl ester to the corresponding carboxylic acid, which can then be converted to other esters, amides, or other functional groups. rsc.org This approach has been used to create derivatives of 5-acetamido-2-hydroxy benzoic acid with enhanced analgesic activity. mdpi.com
Polymerization: Using the hydroxyl or carboxylic acid functionalities to incorporate the molecule into polymeric structures, similar to the synthesis of biosourced functional hydroxybenzoate-co-lactide polymers with antimicrobial activity. acs.org
A table of potential derivatization reactions is presented below.
| Reaction Type | Reagent/Condition | Potential Product |
| Esterification | Acyl chloride/anhydride | 2-Acyloxy derivative |
| Etherification | Alkyl halide, base | 2-Alkoxy derivative |
| Aromatic Nitration | Nitric acid, sulfuric acid | Nitro-substituted derivative |
| Hydrolysis | NaOH, then acid | 3-(Benzyloxy)-2-hydroxybenzoic acid |
| Amidation | Carboxylic acid derivative, amine | Amide derivative |
Expanding Applications in Materials Science
Hydroxybenzoic acid derivatives have shown promise in the field of materials science, particularly in the development of functional polymers. acs.org The unique combination of a rigid aromatic core and functional groups in this compound makes it an attractive building block for new materials.
Future research in this area could focus on:
Liquid Crystals: Investigating the potential of this compound and its derivatives to form liquid crystalline phases, given that related benzoate structures are known to exhibit such properties.
Antimicrobial Polymers and Coatings: Incorporating the molecule into polymer backbones or as a pendant group to create materials with inherent antimicrobial properties for use in medical devices, food packaging, and textiles. acs.org
Biodegradable Polymers: Designing polymers that can degrade into non-toxic, biologically active small molecules, leveraging the inherent properties of the hydroxybenzoic acid core. acs.org
Functional Dyes and Probes: Exploring the photophysical properties of the compound and its derivatives for potential applications as fluorescent probes or functional dyes. nih.gov
Advanced Computational Modeling for Rational Design
Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding experimental efforts. nih.gov Density Functional Theory (DFT) and other quantum mechanical methods can be employed to understand the structure-activity relationships of this compound and its derivatives. asianpubs.orgajpchem.org
Future computational studies should include:
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and how this influences its interactions with biological targets.
Electronic Property Calculation: Calculating properties such as the HOMO-LUMO gap, ionization potential, and electron affinity to predict reactivity and potential antioxidant activity. asianpubs.org
Molecular Docking: Simulating the binding of the compound and its derivatives to the active sites of enzymes or receptors to predict biological activity and guide the design of more potent analogs. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Studies: Developing models that correlate the structural features of a series of derivatives with their observed biological activities to enable the rational design of new compounds with improved properties. ajpchem.org
A table summarizing key computational parameters and their potential implications is provided below.
| Computational Parameter | Predicted Property/Activity | Reference |
| HOMO-LUMO Energy Gap | Chemical reactivity, antioxidant potential | asianpubs.org |
| Ionization Potential | Ease of electron donation, antioxidant capacity | asianpubs.org |
| Dipole Moment | Polarity, solubility, binding interactions | asianpubs.org |
| Binding Affinity (Docking) | Potential biological target inhibition | nih.gov |
| Rotational Barriers | Conformational flexibility | ajpchem.org |
Q & A
Q. What are the common synthetic routes for methyl 3-(benzyloxy)-2-hydroxybenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification or substitution reactions. A common approach involves protecting the hydroxyl group of 2-hydroxybenzoic acid with a benzyl group under acidic or basic conditions, followed by methyl esterification. Key optimization parameters include:
- Temperature control : Higher yields are achieved at 60–80°C to balance reaction rate and byproduct formation .
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., K₂CO₃) influence regioselectivity and reaction efficiency .
- Solvent choice : Polar aprotic solvents like DMF or acetone enhance solubility of intermediates .
Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Q. What safety precautions are critical when handling this compound in the laboratory?
While specific hazard data for this compound is limited, general ester-handling protocols apply:
- Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .
- Storage : Store in airtight containers in cool, dry conditions to prevent hydrolysis .
Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for persistent irritation .
Q. Which analytical techniques are recommended for characterizing this compound?
- Spectroscopy :
- Chromatography :
- HPLC : Assesses purity and resolves isomeric impurities .
- X-ray crystallography : Determines 3D molecular conformation if crystalline forms are obtained .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved?
Discrepancies in NMR or mass spectra often arise from:
- Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton signals; cross-validate with multiple solvents .
- Tautomerism : Hydroxy and ester groups may exhibit keto-enol tautomerism, altering spectral peaks. Computational methods (e.g., DFT) model these equilibria .
- Impurity profiling : Use high-resolution MS (HRMS) to distinguish isotopic patterns or unexpected adducts .
Q. What experimental strategies elucidate the biological activity mechanisms of this compound?
- In vitro assays :
- Enzyme inhibition : Screen against target enzymes (e.g., cyclooxygenase) using fluorometric or colorimetric assays .
- DNA interaction studies : Employ UV-Vis spectroscopy or gel electrophoresis to assess binding affinity .
- Computational modeling :
- Molecular docking : Predict binding modes with proteins (e.g., using AutoDock Vina) .
- QSAR : Correlate substituent effects (e.g., benzyloxy position) with bioactivity .
Q. How can environmental degradation pathways of this compound be studied?
- Hydrolysis kinetics : Conduct pH-dependent stability studies (e.g., pH 3–9) to identify degradation products via LC-MS .
- Photolysis : Expose to UV light and analyze intermediates using GC-MS .
- Microbial degradation : Use soil microcosms or activated sludge to track biodegradation rates and metabolite formation .
Q. What methodological challenges arise in synthesizing derivatives of this compound, and how are they addressed?
- Steric hindrance : Bulky benzyloxy groups limit reactivity at the ortho position. Use microwave-assisted synthesis to enhance reaction rates .
- Regioselectivity : Competing substitution sites are resolved by protecting/deprotecting hydroxyl groups selectively .
- Scale-up issues : Optimize solvent volumes and catalyst loading for reproducibility at larger scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
